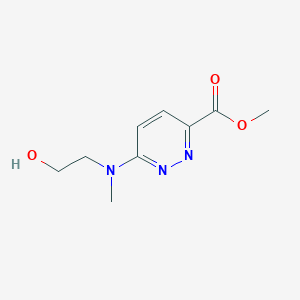![molecular formula C12H25N3O B1465699 2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide CAS No. 1247421-85-7](/img/structure/B1465699.png)
2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Vue d'ensemble
Description
“2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids. It’s important to note that the specific properties and potential applications of this compound may vary based on its molecular structure and other factors .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string NCC1CCN (CCO)CC1 . The InChI code for this compound is 1S/C8H18N2O/c9-7-8-1-3-10 (4-2-8)5-6-11/h8,11H,1-7,9H2 . The molecular weight of this compound is 205.21 .
Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions involving “this compound”, it’s worth noting that piperidine derivatives have been involved in various chemical reactions. For instance, one method proposed combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.
Applications De Recherche Scientifique
Antibacterial Potential
Research has synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including structures similar to 2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide, to evaluate their antibacterial potentials. Specifically, compounds were tested against bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Among these, a compound bearing a 2-methylphenyl group showed the most active growth inhibition, highlighting the potential of these derivatives as moderate inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
ACAT-1 Inhibition for Disease Treatment
Another compound with a similar structural motif, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibits significant selectivity for ACAT-1 over ACAT-2. This discovery is crucial for the potential treatment of diseases involving ACAT-1 overexpression, suggesting a role in addressing cardiovascular diseases and metabolic disorders (Shibuya et al., 2018).
Muscarinic M3 Receptor Antagonism
In the development of treatments for urinary tract disorders, irritable bowel syndrome, and respiratory disorders, novel (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides have been designed. These compounds act as muscarinic M3 receptor selective antagonists, providing insights into creating effective, long-acting, orally active M3 antagonists with significant selectivity over M2 receptors. This selectivity is essential for minimizing side effects associated with M2 receptor antagonism (Mitsuya et al., 2000).
Mécanisme D'action
Target of Action
The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases that regulate the cell cycle. Specifically, Cyclin-dependent kinase 2 is involved in the G1 and S phases of the cell cycle and plays a crucial role in cell division .
Mode of Action
It is known that many compounds that target cyclin-dependent kinases work by inhibiting the kinase activity, thereby preventing the progression of the cell cycle and ultimately leading to cell cycle arrest .
Biochemical Pathways
Inhibition of Cyclin-dependent kinase 2 can disrupt the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Result of Action
Based on its target, it can be inferred that the compound may lead to cell cycle arrest, which could potentially result in the inhibition of cell proliferation .
Analyse Biochimique
Biochemical Properties
2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The interaction between this compound and cyclin-dependent kinase 2 can lead to the modulation of the enzyme’s activity, affecting cell proliferation and growth.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cyclin-dependent kinase 2 can inhibit the enzyme’s activity, leading to cell cycle arrest and reduced cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior and physiology. For example, high doses of this compound have been associated with increased cytotoxicity and adverse effects on cell viability .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-2-3-6-14-12(16)10-15-7-4-11(9-13)5-8-15/h11H,2-10,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHRHOSRZUTDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




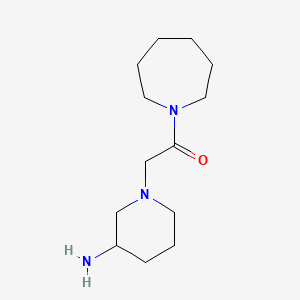
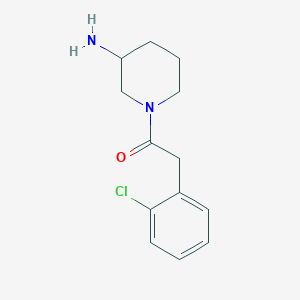

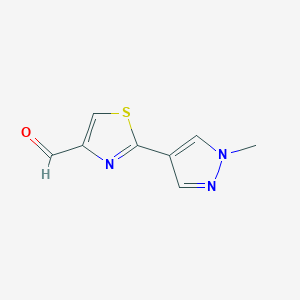
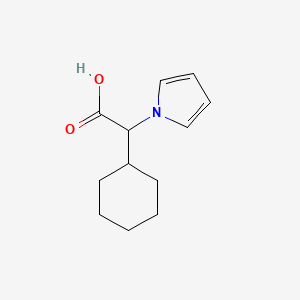
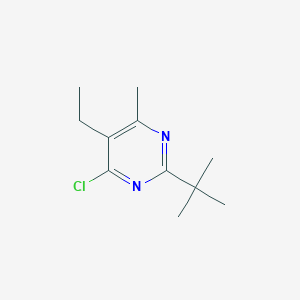
![3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465629.png)
![2-(Pyrrolidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1465630.png)
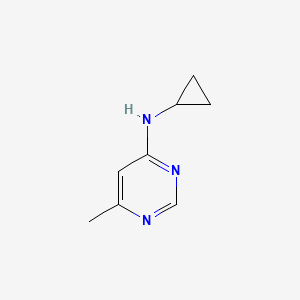
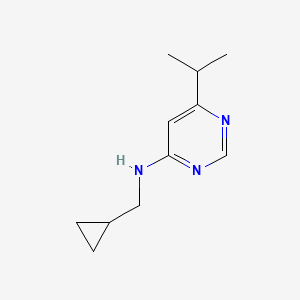
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465635.png)
